N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a tetrahydrothiophene ring. Key structural elements include:
- A 3-methoxyphenyl group at position 3 of the pyrimidinone ring, contributing electron-donating effects.
- A 4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine scaffold, which is common in bioactive molecules targeting kinases or inflammatory pathways .
This compound’s synthesis likely follows methods analogous to other thioacetamide derivatives, involving alkylation of thiopyrimidinones with chloroacetamides in the presence of sodium methylate .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S2/c1-3-4-6-17-9-11-18(12-10-17)26-22(29)16-33-25-27-21-13-14-32-23(21)24(30)28(25)19-7-5-8-20(15-19)31-2/h5,7-12,15H,3-4,6,13-14,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBRUAHOKRXTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization
The thieno[3,2-d]pyrimidin-4-one scaffold is synthesized via a Gould-Jacobs cyclization. Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminomethylidene intermediate, which cyclizes under acidic conditions to yield the pyrimidinone ring.
Reaction Conditions :
Chlorination at the 2-Position
The 2-position of the pyrimidinone is chlorinated using phosphorus oxychloride (POCl₃) to generate 2-chloro-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.
Reaction Conditions :
Preparation of N-(4-Butylphenyl)-2-Chloroacetamide
This intermediate is synthesized via acetylation of 4-butylphenylamine with chloroacetyl chloride under basic conditions.
Reaction Conditions :
- Reagents : Chloroacetyl chloride, triethylamine, dichloromethane.
- Temperature : 20°C.
- Time : 12 hours.
- Yield : 73.3%.
Thioether Coupling Reaction
The 2-chloro-thienopyrimidine undergoes nucleophilic aromatic substitution with the thiolate generated from N-(4-butylphenyl)-2-mercaptoacetamide. Alternatively, the chloroacetamide reacts directly with the thienopyrimidine thiol in the presence of a base.
Optimized Protocol :
- Reagents : N-(4-Butylphenyl)-2-chloroacetamide, sodium hydride (NaH), dry tetrahydrofuran (THF).
- Temperature : 60°C.
- Time : 6 hours.
- Yield : 68–72% (estimated from analogous reactions in).
Data Tables
Table 1. Summary of Key Synthetic Steps
Table 2. Comparative Analysis of Chlorination Agents
| Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| POCl₃ | 110 | 4 | 90 | Minimal |
| SOCl₂ | 70 | 6 | 75 | Sulfur oxides |
| PCl₅ | 100 | 3 | 82 | Phosphorus residues |
Research Discoveries and Optimization
Regioselectivity in Thienopyrimidine Functionalization
The 2-position of the thienopyrimidine ring exhibits higher reactivity toward electrophilic substitution compared to the 4-position due to electron-withdrawing effects of the pyrimidinone oxygen. This regioselectivity is critical for introducing the thioether group.
Solvent and Base Effects
Polar aprotic solvents (THF, DMF) enhance nucleophilic substitution rates by stabilizing the transition state. Sodium hydride outperforms triethylamine in deprotonating the thiol, minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. The thienopyrimidine scaffold is known for its ability to inhibit specific cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study focused on thienopyrimidine derivatives demonstrated their effectiveness against breast cancer cells by triggering apoptotic pathways and inhibiting tumor growth in vivo models .
Antimicrobial Activity
The presence of a thioamide group in the structure suggests potential antimicrobial properties. Compounds with similar functionalities have shown activity against various bacterial strains.
Case Study : In vitro testing of related thioacetamides revealed effectiveness against Gram-positive bacteria, indicating that the compound could be explored for developing new antimicrobial agents .
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide may offer neuroprotective benefits.
Research Insight : Studies on similar structures have highlighted their ability to mitigate oxidative stress and inflammation in neuronal cells, suggesting a pathway for therapeutic applications in conditions like Alzheimer's disease .
Drug Development
The unique structure of this compound positions it as a candidate for drug development targeting multiple pathways involved in cancer and microbial infections.
Biological Research
This compound can serve as a valuable tool in biological research to elucidate mechanisms of action related to cell signaling pathways disrupted in various diseases.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular signaling pathways: Affecting processes like cell proliferation or apoptosis.
Altering gene expression: Through epigenetic modifications or transcriptional regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidinone Ring
The position and nature of aryl substituents on the pyrimidinone ring significantly influence physicochemical and biological properties. Key analogs include:
Impact of Substituents:
- 4-Ethoxyphenyl (Analog 1): Ethoxy’s larger size and higher log P may enhance membrane penetration but reduce solubility .
- 4-Methylphenyl (Analog 2): Methyl’s simplicity improves synthetic accessibility but may lower target affinity due to reduced electronic interactions .
Acetamide Side Chain Modifications
The N-arylacetamide moiety influences solubility and target engagement:
- 4-Trifluoromethoxyphenyl (Analog 2): Trifluoromethoxy groups are electron-withdrawing, improving oxidative stability and resistance to metabolic degradation .
- 4-Sulfamoylphenyl (Analog 3): Sulfonamide groups introduce polarity and hydrogen-bonding capacity, which may improve solubility but reduce cell permeability .
Physicochemical and Spectroscopic Comparisons
NMR Profiling
NMR studies of related thieno[3,2-d]pyrimidinones reveal that substituents alter chemical shifts in specific regions (e.g., regions A and B in Figure 6 of ):
- Region A (positions 39–44): Sensitive to aryl group electronic effects. The 3-methoxyphenyl in the target compound causes upfield shifts compared to 4-ethoxyphenyl (Analog 1) due to meta-substitution .
- Region B (positions 29–36): Reflects conformational changes in the tetrahydrothiophene ring, which are minimally affected by side-chain variations .
Log P and Solubility
QSAR models (e.g., Equation 4 in ) predict log P values based on substituent contributions:
- Target Compound: Estimated log P ≈ 3.8 (methoxy and butyl groups contribute +0.5 and +1.2, respectively).
- Analog 1 (4-ethoxy): log P ≈ 4.1 (ethoxy adds +0.8 vs. methoxy).
- Analog 2 (4-trifluoromethoxy): log P ≈ 4.3 (CF3O adds +1.0) .
Biological Activity
N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, commonly referred to as compound 877654-97-2, is a synthetic organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest that it may possess significant pharmacological properties, particularly in the domains of antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 481.6 g/mol. The compound features a complex structure that includes thieno[3,2-d]pyrimidine and thioacetamide moieties, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 481.6 g/mol |
| CAS Number | 877654-97-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives containing similar thieno[3,2-d]pyrimidine structures have shown promising antibacterial effects against various pathogens including Escherichia coli and Staphylococcus aureus .
In vitro assays have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as Ciprofloxacin . The presence of electron-withdrawing groups in the phenyl rings has been correlated with enhanced antibacterial activity.
Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds suggest that they may inhibit cancer cell proliferation. For example, compounds with a similar thieno[3,2-d]pyrimidine backbone have been reported to induce apoptosis in various cancer cell lines . The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Substituents on the Phenyl Ring : The presence of methoxy or other electron-withdrawing groups has been shown to enhance activity.
- Thieno[3,2-d]pyrimidine Core : This moiety is crucial for the biological effects observed and may interact with specific biological targets.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various thieno[3,2-d]pyrimidine derivatives against Mycobacterium smegmatis. The results indicated that compounds with similar structures to this compound showed significant inhibition at concentrations as low as 50 µg/mL .
Study 2: Anticancer Potential
In another investigation focusing on cancer cell lines (e.g., HeLa and MCF7), derivatives were found to induce apoptosis through caspase activation. The study highlighted the importance of the thienopyrimidine structure in mediating these effects .
Q & A
Q. What are the standard synthetic routes for preparing N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidinone core. Key steps include:
- Core formation : Cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions to generate the pyrimidine ring .
- Functionalization : Introduction of the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions, followed by thioacetamide linkage using reagents like thioglycolic acid .
- Final coupling : Reaction of the thiolated intermediate with N-(4-butylphenyl)chloroacetamide in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) .
Critical parameters : Temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric control to minimize by-products.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and connectivity, particularly distinguishing the thienopyrimidine core (δ 6.8–7.5 ppm for aromatic protons) and acetamide moiety (δ 2.1–2.3 ppm for methylene groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z ~470.52) and fragmentation patterns .
Q. How is the compound initially screened for biological activity in academic research?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays to measure IC₅₀ values .
- Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects at concentrations of 1–100 μM .
- Solubility and stability : Use PBS (pH 7.4) and simulated gastric fluid to assess pharmacokinetic liabilities .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis when facing low efficiency in the thioacetylation step?
- Solvent optimization : Replace DMF with DMSO to enhance nucleophilicity of the thiol group .
- Catalyst use : Add catalytic iodine (0.1 eq) to accelerate thiol-ether bond formation .
- Temperature modulation : Increase reaction temperature to 90°C while ensuring inert atmosphere (N₂) to prevent oxidation .
- Workup adjustments : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for better separation of thioacetamide derivatives .
Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved during structural characterization?
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and confirm heteronuclear correlations, particularly for the thienopyrimidine core .
- Isotopic labeling : Synthesize a deuterated analog to distinguish exchangeable protons (e.g., NH in acetamide) .
- Complementary methods : Cross-validate with IR spectroscopy (amide I band ~1650 cm⁻¹) and elemental analysis (C, H, N within ±0.4%) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying substituents on the phenyl rings?
- Substituent variation : Replace the 4-butylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to study electronic effects on receptor binding .
- Bioisosteric replacement : Substitute the thienopyrimidine core with furan or pyrrole analogs to assess ring flexibility’s impact on activity .
- Molecular dynamics simulations : Model ligand-receptor interactions (e.g., with COX-2 or topoisomerase II) to predict binding affinities before synthetic efforts .
Q. What methodological considerations are critical for designing enzyme inhibition studies with this compound?
- Enzyme selection : Prioritize targets with structural homology to known thienopyrimidine inhibitors (e.g., tyrosine kinases) .
- Control experiments : Include a positive control (e.g., staurosporine for kinases) and assess time-dependent inhibition to rule out nonspecific effects .
- Data interpretation : Use nonlinear regression (GraphPad Prism) to calculate Ki values and distinguish competitive vs. noncompetitive inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
